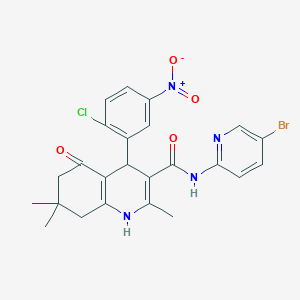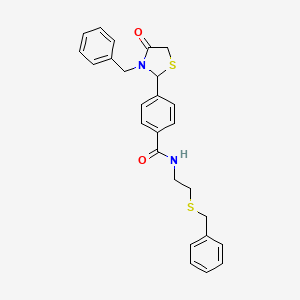![molecular formula C21H19NO4 B11647414 Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate](/img/structure/B11647414.png)
Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a cyclohexylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2,6-dioxo-4-phenylcyclohexylidene methyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoates and cyclohexylidene derivatives.
科学的研究の応用
Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
作用機序
The mechanism of action of Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate can be compared with other similar compounds, such as:
Methyl 2,4-dioxo-6-pentylcyclohexanecarboxylate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a benzoate ester and an amino group, but with different functional groups affecting its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting properties and applications.
特性
分子式 |
C21H19NO4 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
methyl 4-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C21H19NO4/c1-26-21(25)15-7-9-17(10-8-15)22-13-18-19(23)11-16(12-20(18)24)14-5-3-2-4-6-14/h2-10,13,16,23H,11-12H2,1H3 |
InChIキー |
PDICUJXDYYGHEW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
溶解性 |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-2-(2,4-dichlorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11647334.png)
![N-{3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-(3-methoxyphenyl)-3-oxopropyl}benzamide](/img/structure/B11647335.png)
![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647336.png)
![2-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B11647338.png)

![ethyl (2Z)-2-(2-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11647351.png)
![(5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11647353.png)

![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647359.png)
![Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B11647374.png)
![Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11647381.png)

![2-(benzotriazol-1-yl)-N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B11647406.png)
![2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B11647410.png)
